molecular formula C14H11ClN2O4 B2742422 (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 320416-64-6

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine

Cat. No.: B2742422
CAS No.: 320416-64-6
M. Wt: 306.7
InChI Key: ZGTYADFJSARNOK-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a methoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol. This intermediate is then reacted with benzyl chloride under basic conditions to form 4-(4-chlorophenoxy)-3-nitrobenzyl chloride. The final step involves the condensation of this intermediate with methoxyamine hydrochloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Thiols, amines, basic conditions.

Major Products Formed

    Reduction: 4-(4-aminophenoxy)-3-nitrophenylmethoxyamine.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but initial studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(ethoxy)amine
  • (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(hydroxy)amine
  • (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methyl)amine

Uniqueness

(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the methoxy group in this compound may enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

(Z)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTYADFJSARNOK-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.